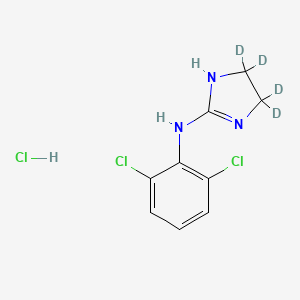

Clonidine-d4 Hydrochloride

Vue d'ensemble

Description

Clonidine-d4 (chlorhydrate) est une forme deutérée de la clonidine, un agoniste des récepteurs adrénergiques alpha-2. Ce composé est principalement utilisé comme standard interne pour la quantification de la clonidine dans diverses méthodes analytiques telles que la chromatographie en phase gazeuse-spectrométrie de masse (GC-MS) et la chromatographie liquide-spectrométrie de masse (LC-MS) . Le marquage au deutérium dans la Clonidine-d4 (chlorhydrate) permet de la distinguer de la clonidine non marquée lors des procédures analytiques.

Applications De Recherche Scientifique

Clonidine-d4 (hydrochloride) has a wide range of scientific research applications, including:

Chemistry: Used as an internal standard in analytical chemistry for the quantification of clonidine.

Biology: Employed in studies involving alpha-2 adrenergic receptors to understand their role in various biological processes.

Medicine: Utilized in pharmacokinetic studies to monitor the metabolism and distribution of clonidine in the body.

Industry: Applied in the development and quality control of pharmaceutical formulations containing clonidine.

Mécanisme D'action

Target of Action

Clonidine-d4 Hydrochloride is an agonist of α2-adrenergic receptors (α2-ARs) . These receptors have three subtypes: α2A, α2B, and α2C . The α2-ARs are found principally within the prefrontal cortex (PFC), where they regulate vasomotor and chronotropic targets .

Mode of Action

This compound interacts with its targets by binding to the α2-ARs, which inhibits the release of norepinephrine (NE) from presynaptic terminals . This interaction results in a decrease in norepinephrine concentrations in the inter-synaptic cleft .

Biochemical Pathways

The binding of this compound to α2-ARs affects several biochemical pathways. It stimulates the binding of [35S]GTPγS to HEK293 cell membranes expressing the human receptors . This drug also induces relaxation of isolated mesenteric artery rings precontracted with norepinephrine . Furthermore, it can induce membrane hyperpolarization and reduce norepinephrine-induced depolarization in isolated mesenteric artery rings .

Pharmacokinetics

It’s known that clonidine, the non-deuterated form, crosses the blood-brain barrier This property is crucial for its central effects

Result of Action

The action of this compound at the molecular and cellular level results in several effects. It mediates increased vasodilation, reduced cardiac output and heart rate, and reduced blood pressure . It’s especially useful as a fourth or fifth line antihypertensive drug, in patients with labile hypertension, significant BP variability, and with a relevant component of anxiety .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. It’s worth noting that environmental factors such as chemical contaminants may promote neural structure impairments involved in conditions like ADHD, which Clonidine is used to treat

Safety and Hazards

Analyse Biochimique

Biochemical Properties

Clonidine-d4 Hydrochloride interacts with α2-adrenergic receptors, with K i s = 61.66, 69.18, and 134.9 nM for α2A-, α2B-, and α2C-ARs, respectively . It stimulates [35S]GTPγS binding to HEK293 cell membranes expressing the human receptors .

Cellular Effects

This compound induces relaxation of isolated mesenteric artery rings precontracted with norepinephrine when used at a concentration of 10 µM . It also induces membrane hyperpolarization and reduces norepinephrine-induced depolarization in isolated mesenteric artery rings .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to α2-adrenergic receptors and I1-imidazoline sites in a variety of cell and tissue types . It stimulates [35S]GTPγS binding to HEK293 cell membranes expressing the human receptors .

Temporal Effects in Laboratory Settings

It is known that it can reduce mean blood pressure and heart rate when administered via microinjection to the nucleus reticularis lateralis (NRL) of anesthetized normotensive cats .

Dosage Effects in Animal Models

In animal models, this compound (0.1 and 1 µg/kg) reduces mean blood pressure and heart rate when administered via microinjection to the nucleus reticularis lateralis (NRL) of anesthetized normotensive cats .

Metabolic Pathways

It is known to interact with α2-adrenergic receptors and I1-imidazoline sites .

Transport and Distribution

It is known to interact with α2-adrenergic receptors and I1-imidazoline sites .

Subcellular Localization

It is known to interact with α2-adrenergic receptors and I1-imidazoline sites .

Méthodes De Préparation

La synthèse de la Clonidine-d4 (chlorhydrate) implique l'incorporation d'atomes de deutérium dans la molécule de clonidine. Cela peut être réalisé par différentes voies de synthèse, notamment l'utilisation de réactifs et de solvants deutérés. Une méthode courante implique la réaction du 2,6-dichlorophénylacétonitrile avec de l'ammoniac deutéré pour former le cycle imidazoline deutéré, suivie de l'ajout d'acide chlorhydrique pour obtenir la Clonidine-d4 (chlorhydrate) . Les méthodes de production industrielle peuvent impliquer une synthèse à grande échelle utilisant des conditions de réaction similaires mais optimisées pour des rendements et une pureté plus élevés.

Analyse Des Réactions Chimiques

La Clonidine-d4 (chlorhydrate) subit plusieurs types de réactions chimiques, notamment :

Oxydation : Cette réaction peut être réalisée en utilisant des agents oxydants tels que le peroxyde d'hydrogène ou le permanganate de potassium.

Réduction : Les réactions de réduction peuvent être réalisées en utilisant des agents réducteurs tels que l'hydrure de lithium et d'aluminium.

Substitution : Les réactions de substitution nucléophile peuvent se produire avec des réactifs tels que l'hydroxyde de sodium ou le cyanure de potassium.

Les réactifs et les conditions couramment utilisés dans ces réactions comprennent des solvants organiques tels que le méthanol ou le diméthylsulfoxyde, et des températures de réaction allant de la température ambiante aux conditions de reflux. Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés.

Applications de la recherche scientifique

La Clonidine-d4 (chlorhydrate) a une large gamme d'applications en recherche scientifique, notamment :

Chimie : Utilisé comme standard interne en chimie analytique pour la quantification de la clonidine.

Biologie : Employé dans des études impliquant des récepteurs adrénergiques alpha-2 pour comprendre leur rôle dans divers processus biologiques.

Médecine : Utilisé dans des études pharmacocinétiques pour surveiller le métabolisme et la distribution de la clonidine dans l'organisme.

Industrie : Appliqué dans le développement et le contrôle qualité des formulations pharmaceutiques contenant de la clonidine.

Mécanisme d'action

La Clonidine-d4 (chlorhydrate) exerce ses effets en stimulant les récepteurs adrénergiques alpha-2 dans le tronc cérébral. Cela conduit à une réduction de la sortie sympathique du système nerveux central, entraînant une diminution de la résistance périphérique, de la résistance vasculaire rénale, de la fréquence cardiaque et de la pression artérielle . Les cibles moléculaires impliquées comprennent les récepteurs adrénergiques alpha-2A, alpha-2B et alpha-2C, qui médient les effets du composé sur le système cardiovasculaire .

Comparaison Avec Des Composés Similaires

La Clonidine-d4 (chlorhydrate) est unique en raison de son marquage au deutérium, qui la distingue de la clonidine non marquée et d'autres composés similaires. Parmi les composés similaires, on peut citer :

Clonidine : La forme non deutérée de la Clonidine-d4 (chlorhydrate), utilisée pour des applications similaires mais sans les avantages du marquage au deutérium.

Doxazosine-d8 (chlorhydrate) : Un autre composé deutéré utilisé comme standard interne pour la quantification de la doxazosine.

Solution de rispéridone-D4 : Une forme deutérée de la rispéridone utilisée dans des études analytiques.

L'unicité de la Clonidine-d4 (chlorhydrate) réside dans son utilisation spécifique comme standard interne pour la quantification de la clonidine, fournissant des résultats analytiques plus précis et plus fiables.

Propriétés

IUPAC Name |

4,4,5,5-tetradeuterio-N-(2,6-dichlorophenyl)-1H-imidazol-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Cl2N3.ClH/c10-6-2-1-3-7(11)8(6)14-9-12-4-5-13-9;/h1-3H,4-5H2,(H2,12,13,14);1H/i4D2,5D2; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNIFSRGNXRYGHF-HGFPCDIYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN=C(N1)NC2=C(C=CC=C2Cl)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(N=C(N1)NC2=C(C=CC=C2Cl)Cl)([2H])[2H])[2H].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10Cl3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60661873 | |

| Record name | N-(2,6-Dichlorophenyl)(4,4,5,5-~2~H_4_)-4,5-dihydro-1H-imidazol-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60661873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67151-02-4 | |

| Record name | N-(2,6-Dichlorophenyl)(4,4,5,5-~2~H_4_)-4,5-dihydro-1H-imidazol-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60661873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

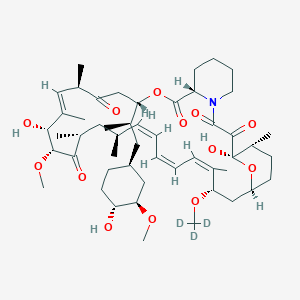

![(1R,4S,4'S,5'S,6R,6'S,8R,10Z,13R,14Z,16Z,20R,21R,24S)-4',24-dihydroxy-21-methoxy-5',11,13,22-tetramethyl-6'-[(Z)-pent-2-en-2-yl]spiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B562893.png)

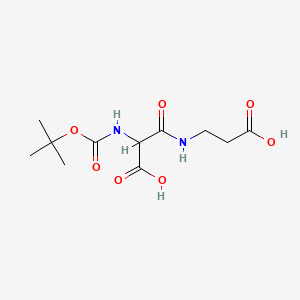

![[(8R,9S,13S,14S,17R)-17-acetyl-3-chloro-2,4-diformyl-13-methyl-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B562897.png)

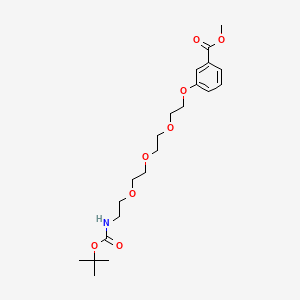

![tert-Butyl 14-(N-Boc-amino)-1-[3-(methoxycarbonyl)phenoxy]-13,15-dioxo-3,6,9-trioxa- 12,16-diazanonadecan-19-oate](/img/structure/B562909.png)